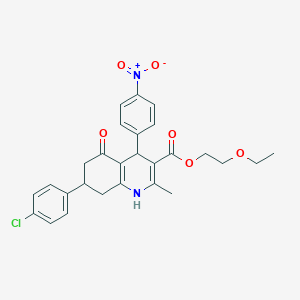![molecular formula C17H26N2O3 B5023201 2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5023201.png)
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as DMPA, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the dopamine D2 receptor, which plays a key role in regulating dopamine levels in the brain.
Wirkmechanismus
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide works by binding to the dopamine D2 receptor and blocking its activity. This leads to a decrease in dopamine signaling in the brain, which can have a range of effects depending on the specific brain region and the individual's physiology. This compound is selective for the D2 receptor, meaning it does not affect other dopamine receptors or other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific brain region and the individual's physiology. In general, this compound has been shown to decrease dopamine signaling in the brain, which can lead to a range of effects including decreased motivation, decreased reward-seeking behavior, and decreased drug-seeking behavior in individuals with addiction. This compound has also been shown to have potential therapeutic effects in the treatment of neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more precise manipulation of dopamine signaling in the brain. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it may interact with other receptors or neurotransmitter systems in the brain. Additionally, the effects of this compound may vary depending on the specific brain region and the individual's physiology, which can make interpretation of results more complex.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide. One area of interest is the development of new treatments for addiction and other neurological and psychiatric disorders based on this compound's selective antagonism of the dopamine D2 receptor. Another area of interest is the study of the effects of this compound on other neurotransmitter systems in the brain, and how these interactions may contribute to its overall effects. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments, and how its effects may vary depending on the specific brain region and the individual's physiology.
Synthesemethoden
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide can be synthesized by reacting 2-(2,5-dimethylphenoxy)acetic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use in a variety of scientific research applications, including the study of dopamine receptor function and the development of new treatments for neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in regulating dopamine levels in the brain. This compound has also been used in studies of drug addiction, as dopamine plays a key role in the reward pathway in the brain.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14-4-5-15(2)16(12-14)22-13-17(20)18-6-3-7-19-8-10-21-11-9-19/h4-5,12H,3,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYUKUNYRPICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5023124.png)
![3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5023136.png)
![N-[3-(2,6-dichloro-4-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5023143.png)


![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5023176.png)
![ethyl 4-[2-hydroxy-3-(mesityloxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5023184.png)
![ethyl N-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-beta-alaninate](/img/structure/B5023190.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B5023191.png)


![2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5023213.png)
![1-[4-(2-ethoxyphenoxy)butyl]piperidine oxalate](/img/structure/B5023218.png)
![ethyl [5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5023223.png)